Methyl ether-13C2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ether-13C2 can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). A useful variation of this synthesis involves using silver oxide (Ag2O) as a mild base .
Industrial Production Methods
Industrially, simple symmetrical ethers like dimethyl ether are prepared by the sulfuric-acid-catalyzed reaction of alcohols. This reaction occurs by S_N2 displacement of water from a protonated ethanol molecule by the oxygen atom of a second ethanol molecule .
Chemical Reactions Analysis
Types of Reactions
Methyl ether-13C2 undergoes various chemical reactions, including:
Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under normal conditions, making them stable solvents for many reactions.
Common Reagents and Conditions
Acidic Cleavage: Reagents like HBr or HI are used to cleave ethers into alcohol and alkyl halide products.
Williamson Ether Synthesis: Reagents include alkoxide ions and primary alkyl halides or tosylates.
Major Products Formed
Acidic Cleavage: The major products are alcohols and alkyl halides.
Williamson Ether Synthesis: The major product is the ether itself, such as dimethyl ether.
Scientific Research Applications
Methyl ether-13C2 is used in various scientific research applications, including:
NMR Spectroscopy: It is used to analyze hydroxyl group functionality in humic and fulvic acids from different aquatic environments.
Environmental Studies: It helps in characterizing thermochemolysis products of organic matter in marine sediments.
Alternative Fuels Research: It is studied as a potential substitute for liquefied petroleum gas (LPG) in domestic uses.
Cellulose Ether Compounds: It is used in Dynamic Nuclear Polarization MAS NMR to characterize model methylcellulose ether compounds.
Mechanism of Action
The mechanism of action of methyl ether-13C2 primarily involves its role as a stable isotope-labeled compound in NMR spectroscopy. The 13C labeling allows for the differentiation between methyl esters of carboxylic acids and methyl ethers of phenolic hydroxyls, aiding in the analysis of hydroxyl group functionality. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism .
Comparison with Similar Compounds
Methyl ether-13C2 can be compared with other similar compounds such as:
Dimethyl Ether: Similar in structure but without the 13C labeling.
Ethyl Methyl Ether: Contains an ethyl group instead of a second methyl group.
Diethyl Ether: Contains two ethyl groups instead of methyl groups.
This compound is unique due to its 13C labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques.
Properties
IUPAC Name |
(113C)methoxy(113C)methane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3/i1+1,2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNKUTAGEVQW-ZDOIIHCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13CH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482794 | |
Record name | Methyl ether-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.054 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149228-22-8 | |
Record name | Methyl ether-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149228-22-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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